Methyl 30-hydroxytriacontanoate
Overview
Description
Methyl 30-hydroxytriacontanoate: is an organic compound with the molecular formula C₃₁H₆₂O₃ . It is a methyl ester derivative of 30-hydroxytriacontanoic acid. This compound is typically a colorless liquid that is soluble in organic solvents and slightly soluble in water .
Scientific Research Applications
Methyl 30-hydroxytriacontanoate has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 30-hydroxytriacontanoate can be synthesized through the esterification of 30-hydroxytriacontanoic acid with methanol. The reaction is typically carried out in the presence of an acid catalyst, such as toluene-4-sulfonic acid, under inert atmosphere conditions . The reaction mixture is heated to facilitate the esterification process, and the product is purified through crystallization or separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 30-hydroxytriacontanoic acid and methanol into a reactor, where the esterification reaction occurs. The product is then separated and purified using industrial-scale crystallization or distillation methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 30-hydroxytriacontanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 30-ketotriacontanoic acid or 30-carboxytriacontanoic acid.
Reduction: Formation of 30-hydroxytriacontanol.
Substitution: Formation of various substituted esters or ethers.
Mechanism of Action
The mechanism of action of methyl 30-hydroxytriacontanoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can affect membrane fluidity and enzyme activity. The compound may also act as a substrate for specific enzymes, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
- Methyl 30-hydroxytriacontanoate
- Methyl 30-hydroxytriacontanoic acid
- Methyl 30-hydroxytriacontanol
Comparison: this compound is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher solubility in organic solvents and different reactivity patterns in chemical reactions .
Properties
IUPAC Name |
methyl 30-hydroxytriacontanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O3/c1-34-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32/h32H,2-30H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWCGJZHUFBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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